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Abstract

Prostaglandin D2 (PGD2) is a key lipid mediator implicated in a variety of physiological and
pathological processes, most notably in the orchestration of allergic inflammation. Its effects
are transduced through two distinct G protein-coupled receptors: the D-type prostanoid
receptor 1 (DP1) and the more recently discovered DP2, also known as the chemoattractant
receptor-homologous molecule expressed on Th2 cells (CRTH2). The discovery of DP2 has
significantly advanced our understanding of the mechanisms underlying type 2 immunity and
has identified it as a promising therapeutic target for allergic diseases such as asthma and
atopic dermatitis. This technical guide provides an in-depth overview of the discovery, initial
characterization, and core functionalities of the DP2 receptor, with a focus on the quantitative
data and experimental methodologies that have been pivotal in its elucidation.

Discovery and Cloning of DP2 (CRTH2)

The discovery of a second PGD2 receptor, now known as DP2, arose from research focused
on identifying molecules specifically expressed on T helper type 2 (Th2) lymphocytes, which
are central to the pathogenesis of allergic inflammation.

In 1999, Nagata and colleagues identified a novel orphan G protein-coupled receptor, which
they named CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).
[1] Their research demonstrated the selective expression of CRTH2 mRNA in human Th2 cells,
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but not Th1 cells.[1] This finding was significant as it suggested a potential role for this receptor
in Th2-mediated immune responses.

The connection between CRTH2 and PGD2 was solidified in 2001 by Hirai and colleagues.[2]
They observed that PGD2 was a potent and specific ligand for CRTH2, inducing calcium
mobilization and chemotaxis in CRTH2-transfected cells.[2][3] This functional characterization
established CRTH2 as the second receptor for PGD2, leading to its alternative designation as
DP2. The receptor was initially identified as an orphan receptor, GPR44, in 1999.[4][5]

The human DP2 receptor is a 395-amino acid protein with a predicted molecular weight of 43
kDa.[1] The gene encoding DP2, PTGDRZ2, is located on chromosome 11.[5]

Ligand Binding and Receptor Pharmacology

The initial characterization of DP2 involved comprehensive radioligand binding studies to
determine its affinity for PGD2 and other prostanoids. These studies were crucial for
understanding the receptor's pharmacological profile and for distinguishing its activity from that
of the DP1 receptor.

Data Presentation: Ligand Binding Affinities for DP2
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Ligand Receptor Assay Type Ki (nM) Kd (nM) Reference
Competition
PGD2 Human DP2 Binding 2.4 [61[7]
([3H]PGD2)
Saturation 2.5 (high
PGD2 Human DP2 Binding affinity), 109 [7]
([BH]PGD?2) (low affinity)
13,14- "
] Competition
dihydro-15- o
Human DP2 Binding 291 [7]
keto PGD2
([BH]PGD2)
(DK-PGD2)
Competition
15-deoxy- -
Human DP2 Binding 3.15 [7]
A12,14-PGJ2
([BH]PGD2)
Competition
A12-PGJ2 Human DP2 Binding 6.8 [6][8]
([3H]PGD2)
Competition
A12-PGD2 Human DP2 Binding 7.63 [6][8]
([3H]PGD2)
Competition
90,11B3-PGF2  Human DP2 Binding 315.0 [6][8]
([BH]PGD2)

Signal Transduction Pathways

DP2 is a G protein-coupled receptor that primarily couples to the Gai/o subunit.[7] Activation of
DP2 by PGD?2 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase,
resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] Concurrently, the
dissociation of the Gy subunits can activate phospholipase C (PLC), leading to the generation
of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium
from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][7]
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This calcium mobilization is a hallmark of DP2 activation and is a key event in mediating the
receptor's pro-inflammatory effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://epub.uni-regensburg.de/50822/1/Dissertation%20L%20Forster.pdf
https://go.drugbank.com/articles/A121756
https://pmc.ncbi.nlm.nih.gov/articles/PMC2193345/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2193345/
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11271944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11271944/
https://www.researchgate.net/publication/7010371_Molecular_pharmacology_of_the_human_prostaglandin_D2_receptor_CRTH2
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573602/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0307750&type=printable
https://www.benchchem.com/product/b607193#discovery-and-initial-characterization-of-dp2
https://www.benchchem.com/product/b607193#discovery-and-initial-characterization-of-dp2
https://www.benchchem.com/product/b607193#discovery-and-initial-characterization-of-dp2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607193?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

